N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0985838 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds containing 1,2,4-oxadiazole rings and chlorophenyl groups have been extensively studied. These compounds are synthesized through reactions involving benzamidoximes and acid chlorides, leading to a variety of derivatives with potential biological activities. The structures are confirmed using techniques such as IR, NMR (1D and 2D), and mass spectral data. These methods provide detailed insights into the chemical makeup and potential reactivity of these compounds (Machado et al., 2005).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potentials of 1,2,4-oxadiazole derivatives. For instance, compounds with modifications on the 1,2,4-oxadiazole moiety have been evaluated for their antimicrobial activity against various strains of bacteria and fungi. The results indicate significant activities, suggesting the potential use of these compounds in treating microbial infections. The antimicrobial efficacy is attributed to the structural features of the compounds, including the presence of chlorophenyl and methoxy groups (Desai et al., 2013).
Anticancer Evaluation
Compounds derived from 1,2,4-oxadiazole and chlorophenyl groups have been evaluated for their anticancer activities. These studies involve the synthesis of various derivatives and testing their efficacy against multiple cancer cell lines. Some derivatives have shown promising anticancer activities, indicating the potential therapeutic applications of these compounds in cancer treatment. The structural attributes, particularly the substitution patterns on the 1,2,4-oxadiazole ring, play a crucial role in determining the anticancer efficacy of these compounds (Ravinaik et al., 2021).
Molecular Docking and Computational Studies
The interaction of 1,2,4-oxadiazole derivatives with biological targets has been explored through molecular docking and computational studies. These investigations aim to understand the binding affinities and modes of action of these compounds at the molecular level. The findings from these studies are instrumental in guiding the design of new derivatives with enhanced biological activities. Computational models provide insights into the structural requirements for the biological activity of these compounds, facilitating the development of more effective therapeutic agents (Katariya et al., 2021).
Future Directions
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-23(19(24)13-8-15(25-2)10-16(9-13)26-3)11-17-21-18(22-27-17)12-4-6-14(20)7-5-12/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWAJMKTHADGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.